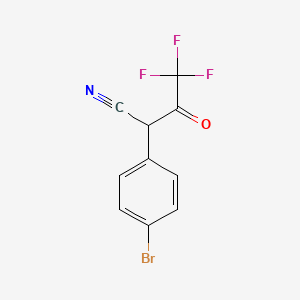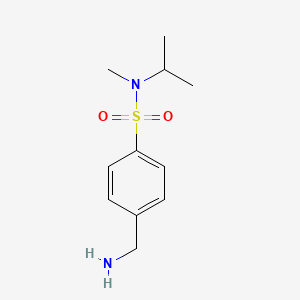![molecular formula C15H15FN2O B3316678 N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide CAS No. 954269-93-3](/img/structure/B3316678.png)
N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide
Übersicht
Beschreibung
“N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide” is a chemical compound with the molecular formula C15H15FN2O and a molecular weight of 258.3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide” is 1S/C15H15FN2O/c1-10(17)11-4-8-14(9-5-11)18-15(19)12-2-6-13(16)7-3-12/h2-10H,17H2,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide” has a molecular weight of 258.3 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Utility
The synthesis of derivatives related to N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide often involves key intermediates such as 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method for this intermediate has been developed, emphasizing its significance in large-scale production and highlighting the challenges and solutions in synthesizing such intermediates, including the use of less toxic and more economical materials (Qiu et al., 2009).
Drug Development and Therapeutic Potential
Research into similar compounds has shown significant potential in drug development, particularly as antineoplastic agents. A novel series of derivatives has been identified for their excellent cytotoxic properties and potential as drug candidates, demonstrating the importance of structural modification in enhancing tumor-selective toxicity and overcoming multi-drug resistance (Hossain et al., 2020). This underscores the relevance of compounds like N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide in the context of developing new anticancer drugs.
Chemical Chaperone and Proteostasis
The therapeutic effects of chemical chaperones in maintaining proteostasis are a key area of interest, with compounds like 4-phenylbutyric acid showing promise in alleviating endoplasmic reticulum stress and mitigating the effects of protein misfolding. This highlights the potential for similar compounds in treating diseases caused by protein misfolding and aggregation, suggesting a therapeutic avenue for N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide in related conditions (Kolb et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10(17)11-4-8-14(9-5-11)18-15(19)12-2-6-13(16)7-3-12/h2-10H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMPEBHNLZTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3316612.png)








![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)

![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)